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molecular formula C9H19NO2 B1490625 N-(2,2-diethoxyethyl)cyclopropanamine CAS No. 748164-02-5

N-(2,2-diethoxyethyl)cyclopropanamine

Cat. No. B1490625
M. Wt: 173.25 g/mol
InChI Key: STHTUWKZGCOJMM-UHFFFAOYSA-N
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Patent
US07652007B2

Procedure details

A solution of 2.36 g (12 mmol) of 2-bromoacetaldehyde diethyl acetal and 4.94 g (86.6 mmol) of cyclopropylamine was heated in a closed vessel at 120° C. for 2 h. The reaction mixture was cooled to room temperature and diluted with 75 ml of ether and washed with 5% aq NaOH, followed by water and saturated sodium chloride solution. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was distilled in vacuo (130° C.-140° C.). 2.01 g of the desired compound were obtained. LC/MS M+H=173
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5]Br)[CH3:2].[CH:10]1([NH2:13])[CH2:12][CH2:11]1>CCOCC>[CH:10]1([NH:13][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
4.94 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aq NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo (130° C.-140° C.)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NCC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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